4-chloro-1,2-dihydro-1,6-naphthyridin-2-one
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Description
4-chloro-1,2-dihydro-1,6-naphthyridin-2-one is a type of naphthyridine, which is a class of heterocyclic compounds . Naphthyridines are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . They have been well explored by the scientific community due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . As such, this compound would have a similar structure, with a chlorine atom at the 4-position .Chemical Reactions Analysis
Naphthyridines have been found to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Mechanism of Action
While the specific mechanism of action for 4-chloro-1,2-dihydro-1,6-naphthyridin-2-one is not mentioned in the search results, naphthyridines in general are known to exhibit a variety of biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Future Directions
The development of methods for the synthesis of naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . Future research may focus on these areas, as well as on further exploring the biological activities of naphthyridines.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-1,2-dihydro-1,6-naphthyridin-2-one involves the condensation of 2-chloro-3-cyanopyridine with ethyl acetoacetate followed by cyclization and subsequent chlorination.", "Starting Materials": [ "2-chloro-3-cyanopyridine", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-cyanopyridine in ethanol and add sodium ethoxide. Heat the mixture to reflux for 1 hour.", "Step 2: Add ethyl acetoacetate to the reaction mixture and continue heating to reflux for an additional 2 hours.", "Step 3: Cool the reaction mixture and add sulfuric acid. Extract the product with ethyl acetate and wash with water.", "Step 4: Cyclize the product by heating with sulfuric acid at 150°C for 2 hours.", "Step 5: Chlorinate the product by adding sodium chloride and sodium hypochlorite to the reaction mixture. Extract the product with ethyl acetate and wash with water.", "Step 6: Purify the product by recrystallization from ethanol." ] } | |
CAS No. |
2503202-03-5 |
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
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